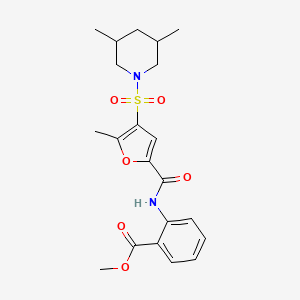
Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate, identified by its CAS number 1207052-29-6, is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on available research, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H26N2O6S with a molecular weight of 434.5 g/mol. The structure features a piperidine ring, a sulfonamide group, and a furan derivative, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1207052-29-6 |
| Molecular Formula | C21H26N2O6S |
| Molecular Weight | 434.5 g/mol |
Pharmacological Properties
- Antimicrobial Activity : Research indicates that compounds containing piperidine and sulfonamide groups exhibit significant antimicrobial properties. The presence of the sulfonyl moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for antibiotic development.
- Anticancer Potential : Similar compounds have shown promise in anticancer studies. The structural features of this compound may allow it to interact with cancer cell pathways, promoting apoptosis or inhibiting tumor growth.
- CNS Activity : Compounds with piperidine rings are often explored for their central nervous system (CNS) effects. Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for certain enzymes involved in bacterial metabolism.
- Receptor Modulation : The compound may bind to specific receptors in the CNS, influencing neurotransmitter release and uptake.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against gram-positive and gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptotic changes. The compound's mechanism appears to be linked to the activation of caspase pathways.
Propiedades
IUPAC Name |
methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonyl-5-methylfuran-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-13-9-14(2)12-23(11-13)30(26,27)19-10-18(29-15(19)3)20(24)22-17-8-6-5-7-16(17)21(25)28-4/h5-8,10,13-14H,9,11-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFHZSLXYMMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














